2-Bromopentane

Physical chemistry Process engineering Separation science

2-Bromopentane (C5H11Br, MW 151.04 g/mol) is a secondary alkyl halide and a chiral bromoalkane isomer of bromopentane. It exists as a racemic mixture of (R)- and (S)-enantiomers, exhibiting typical reactivity profiles for nucleophilic substitution and elimination reactions.

Molecular Formula C5H11Br
Molecular Weight 151.04 g/mol
CAS No. 107-81-3
Cat. No. B028208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromopentane
CAS107-81-3
Synonyms(+/-)-2-Bromopentane;  2-Pentyl Bromide;  NSC 7896; 
Molecular FormulaC5H11Br
Molecular Weight151.04 g/mol
Structural Identifiers
SMILESCCCC(C)Br
InChIInChI=1S/C5H11Br/c1-3-4-5(2)6/h5H,3-4H2,1-2H3
InChIKeyLGAJYTCRJPCZRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromopentane (CAS 107-81-3): A Chiral Secondary Alkyl Halide for Stereoselective Synthesis


2-Bromopentane (C5H11Br, MW 151.04 g/mol) is a secondary alkyl halide and a chiral bromoalkane isomer of bromopentane. It exists as a racemic mixture of (R)- and (S)-enantiomers, exhibiting typical reactivity profiles for nucleophilic substitution and elimination reactions [1]. As an intermediate, it serves as a key building block in pharmaceutical and agrochemical research, particularly where stereochemical outcomes are critical .

Stereochemical handle
Racemic secondary bromide for enantiomer-selective synthesis studies
Reactivity profile
Secondary alkyl halide for SN2/SN1 pathway investigations
Chiral reference
Well-defined specific rotation supports enantiomeric excess analysis

Why In-Class Analogs Cannot Replace 2-Bromopentane in Critical Applications


While other bromopentane isomers and alkyl halides share the same molecular formula, their divergent physical properties and stereochemical behavior preclude simple substitution. For instance, the secondary nature of 2-bromopentane imparts distinct reactivity in SN2 vs. SN1 pathways compared to primary 1-bromopentane [1], and its chiral center provides a stereochemical handle absent in achiral 3-bromopentane [2]. These differences directly impact reaction kinetics, product distribution, and enantiomeric purity, making 2-bromopentane the compound of choice when specific stereochemical or reactivity profiles are required.

vs. 1-Bromopentane
Chiral center for enantiomeric studies Achiral; may not support enantiomeric analysis
Secondary reactivity for SN2 pathway research Primary reactivity may shift SN2 kinetics
vs. 3-Bromopentane
Chiral separation feasible for QC Achiral; no optical rotation for purity check
Regioselective synthesis from 2-pentanol Product distribution may differ; isomer mixture likely

Quantitative Differentiation: 2-Bromopentane vs. Key Analogs


Physical Property Differentiation: Boiling Point and Density vs. 1-Bromopentane

2-Bromopentane exhibits a significantly lower boiling point (116-117 °C) and a slightly lower density (1.208 g/mL at 20 °C) compared to its primary isomer, 1-bromopentane [1]. This difference in boiling point, approximately 13 °C, is a critical parameter for separation by fractional distillation and impacts solvent recovery in industrial processes [2].

Boiling point & density
Reported
116–117 °C / 1.208 g/mL vs 129.8 °C / 1.22 g/mL (1‑bromopentane)
Lower boiling point may reduce distillation energy demands
Literature values at standard pressure
Physical chemistry Process engineering Separation science

Regioselectivity in Synthesis: 2-Bromopentane as Major Product from 2-Pentanol

In the synthesis of bromopentanes from 2-pentanol using NaBr/H₂SO₄, 2-bromopentane is formed preferentially over 3-bromopentane in a ~3:1 molar ratio [1]. This inherent regioselectivity makes the direct synthesis of 2-bromopentane more efficient and cost-effective, minimizing the need for extensive purification steps to remove the isomeric impurity.

Synthesis regioselectivity
Reported
2‑Bromopentane : 3‑Bromopentane ≈ 3:1 from 2‑pentanol/NaBr/H₂SO₄
Higher inherent selectivity may simplify isomer purification
Reported molar ratio; may vary with conditions
Synthetic methodology Process optimization Reaction selectivity

Chiral Separation Efficiency: Enantioselectivity of 2-Bromopentane on Melamine-Based CSP

2-Bromopentane demonstrates superior enantioselectivity (α = 1.68 at 70 °C) compared to 2-chlorobutane (α = 1.23 at 75 °C) and 2-bromobutane (α = 1.62 at 70 °C) when separated on a melamine-based chiral stationary phase [1]. This higher selectivity factor facilitates more efficient analytical and preparative separations of enantiomers.

Chiral separation α
Reported
α = 1.68 (70 °C) vs α = 1.62 (2‑bromobutane), 1.23 (2‑chlorobutane)
Higher α may support improved enantiomer resolution
Melamine-based CSP; GC conditions
Chiral chromatography Stereochemistry Analytical chemistry

Chiral Purity Determination: Specific Rotation of Enantiomers

The specific rotation of (R)-2-bromopentane is -23.10° [1]. This well-defined optical property provides a direct, quantitative method for determining enantiomeric excess (ee) in mixtures, a capability that is absent in achiral isomers like 1-bromopentane or 3-bromopentane [2].

Specific rotation
Class-level
−23.10° (R)-enantiomer
Enables enantiomeric excess determination by polarimetry
Reported value; verify under actual conditions
Stereochemistry Quality control Analytical method development

Synthetic Utility: Grignard Reaction Yield for n-Pentane Production

In a standardized Organic Syntheses procedure, 2-bromopentane reacts with magnesium to form a Grignard reagent, which upon hydrolysis yields n-pentane in 50-53% yield [1]. This established protocol provides a reliable benchmark for comparing the performance of other halopentanes in analogous reactions.

Grignard yield
Reported
50–53% to n‑pentane
Established benchmark for process yield evaluation
Organic Syntheses protocol; primary bromides often higher
Organometallic chemistry Synthetic methodology Process chemistry

Optimal Use Cases for 2-Bromopentane Driven by Quantitative Evidence


Enantioselective Synthesis of Pharmaceutical Intermediates

Leverage the high enantioselectivity (α = 1.68) of 2-bromopentane for preparative chiral chromatography, enabling efficient separation of enantiomers [1]. This is critical for producing single-enantiomer APIs where stereochemical purity is mandated by regulatory agencies.

Distillation-Intensive Chemical Manufacturing

Exploit the 13 °C lower boiling point of 2-bromopentane compared to 1-bromopentane for energy-efficient separation processes [2]. This property reduces operational costs in large-scale solvent recovery and product purification.

Grignard Reagent Preparation for n-Pentane Derivatives

Utilize the established 50-53% yield benchmark for n-pentane production via Grignard reaction [3]. This allows for accurate process modeling and yield prediction when scaling up reactions involving 2-bromopentane as an alkylating agent.

Stereochemistry Teaching and Research

Employ 2-bromopentane as a model compound for demonstrating SN2 stereochemical inversion and chiral purity analysis due to its well-defined specific rotation (-23.10°) [4]. This provides a robust, reproducible system for academic and industrial training.

Application
Selection Property
Validation Focus
Stereoselective intermediate synthesis
Chiral separation selectivity
Enantiomeric resolution on CSP
Distillation process design
Boiling point differential
Energy efficiency in separation
Grignard reagent preparation
Reported reaction yield benchmark
Process yield reproducibility
Chiral analysis training
Specific rotation reference
Enantiomeric excess by polarimetry

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